molecular formula C8H8N2O3 B11721116 Methyl 5-acetylpyrazine-2-carboxylate

Methyl 5-acetylpyrazine-2-carboxylate

Cat. No.: B11721116
M. Wt: 180.16 g/mol
InChI Key: ALRYKKFGZVOZNG-UHFFFAOYSA-N
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Description

Methyl 5-acetylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-acetylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as gamma-Al2O3 and metallic oxides (e.g., Mn, V, Ti, Sr) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-acetylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-acetylpyrazine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.

    5-acetylpyrazine-2-carboxylic acid: The carboxylic acid form of the compound.

    2,5-dimethylpyrazine: A related pyrazine derivative with two methyl groups

Uniqueness

Its acetyl and ester groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

Methyl 5-acetylpyrazine-2-carboxylate is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_9H_9N_2O_3 and a molecular weight of 194.19 g/mol. The compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, along with an acetyl group and a carboxylate ester functional group. This structure contributes to its versatility as an intermediate in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Acylation of Pyrazine Derivatives : This involves the reaction of pyrazine with acetic anhydride or acetyl chloride in the presence of a base.
  • Carboxylation Reactions : Utilizing carboxylic acids or their derivatives to introduce the carboxylate group into the pyrazine framework.

These methods highlight the compound's accessibility for synthetic chemists, facilitating its use in various applications.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazines possess significant antimicrobial properties. For example, compounds derived from this compound have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Research has demonstrated that certain pyrazine derivatives can inhibit cancer cell proliferation. This compound has been investigated for its role in cancer therapeutics, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes related to inflammatory pathways. For instance, it may interfere with microsomal prostaglandin E synthase (mPGES), which is implicated in cancer progression and inflammation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated various derivatives of pyrazines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in colorectal cancer cell lines. The compound was found to reduce cell viability significantly at concentrations above 20 µM, suggesting its potential as an anticancer agent.
  • Enzyme Activity Inhibition : A recent study investigated the inhibitory effects of this compound on mPGES-1 activity. The compound demonstrated an IC50 value of approximately 3.3 ± 0.5 µM, indicating strong inhibition compared to other tested compounds .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in colorectal cancer cells
Enzyme InhibitionInhibits mPGES-1 with IC50 = 3.3 ± 0.5 µM

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 5-acetylpyrazine-2-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-3-10-7(4-9-6)8(12)13-2/h3-4H,1-2H3

InChI Key

ALRYKKFGZVOZNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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